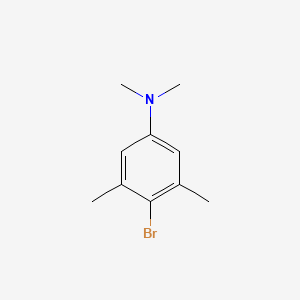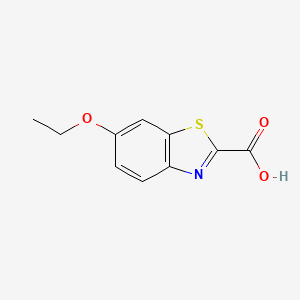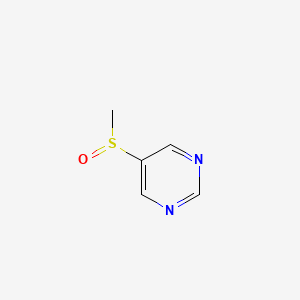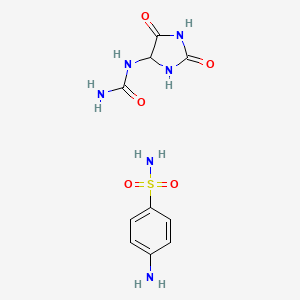
2,4-Diamino-6-phenylpteridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-6-phenylpteridine hydrochloride (2,4-DAP) is an organic compound used in a variety of research applications. It is a member of the pteridine family, and has a unique structure that makes it useful in a range of scientific projects.
科学研究应用
2,4-Diamino-6-phenylpteridine hydrochloride is used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on the nervous system, as well as its role in the development of neurological disorders such as Parkinson’s disease. It has also been used to study the effects of genetic mutations on the nervous system, as well as its role in the development of genetic diseases. Additionally, 2,4-Diamino-6-phenylpteridine hydrochloride has been used to study the effects of drugs on the nervous system, as well as its role in the development of drug addiction.
作用机制
2,4-Diamino-6-phenylpteridine hydrochloride acts as an inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin. By inhibiting this enzyme, 2,4-Diamino-6-phenylpteridine hydrochloride can reduce the production of melanin, which can be used to treat disorders such as vitiligo. Additionally, 2,4-Diamino-6-phenylpteridine hydrochloride can also act as an antioxidant, which can be used to reduce oxidative stress in the body.
Biochemical and Physiological Effects
2,4-Diamino-6-phenylpteridine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of melanin, which can be used to treat disorders such as vitiligo. Additionally, it has been shown to reduce oxidative stress in the body, which can be used to treat a variety of diseases. It has also been shown to reduce inflammation, which can be used to treat a variety of conditions. Finally, 2,4-Diamino-6-phenylpteridine hydrochloride has been shown to have neuroprotective effects, which can be used to treat a variety of neurological disorders.
实验室实验的优点和局限性
2,4-Diamino-6-phenylpteridine hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound, which makes it ideal for long-term storage. However, it does have some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
未来方向
In the future, 2,4-Diamino-6-phenylpteridine hydrochloride could be used to study the effects of oxidative stress on a variety of diseases, such as cancer and heart disease. Additionally, it could be used to study the effects of genetic mutations on the nervous system and its role in the development of genetic diseases. Additionally, it could be used to study the effects of drugs on the nervous system and its role in the development of drug addiction. Finally, it could be used to develop new treatments for a variety of neurological disorders.
合成方法
2,4-Diamino-6-phenylpteridine hydrochloride is synthesized in a three-step process. First, 4-nitrobenzaldehyde is reacted with hydrazine hydrate to form 4-amino-2,6-dinitrophenol. This is then reduced with sodium borohydride to form 4-amino-2,6-diphenylpyridine. Finally, this is reacted with hydrochloric acid to form 2,4-Diamino-6-phenylpteridine hydrochloride hydrochloride.
属性
IUPAC Name |
6-phenylpteridine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6.ClH/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7;/h1-6H,(H4,13,14,15,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKHLNHXMTKDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698166 |
Source


|
| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-phenylpteridine hydrochloride | |
CAS RN |
1026-36-4 |
Source


|
| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)






![Furo[2,3-d:4,5-d']bis[1,2]oxazole](/img/structure/B577223.png)